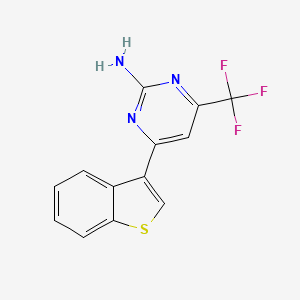
5-Fluoro-6-(4-methoxyphenyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-6-(4-methoxyphenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids. It is characterized by the presence of a fluorine atom at the 5th position and a methoxyphenyl group at the 6th position of the picolinic acid structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(4-methoxyphenyl)picolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production .
化学反应分析
Types of Reactions
5-Fluoro-6-(4-methoxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or sodium chlorite.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur at the fluorine or methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium chlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
5-Fluoro-6-(4-methoxyphenyl)picolinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 5-Fluoro-6-(4-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets. For example, it may inhibit viral entry by targeting viral-cellular membrane fusion, thereby preventing the virus from entering host cells . Additionally, it may interact with zinc finger proteins, disrupting their function and inhibiting viral replication .
相似化合物的比较
Similar Compounds
Picolinic acid: A parent compound with similar structural features but lacking the fluorine and methoxyphenyl groups.
5-Fluoro-2-picolinic acid: A related compound with a fluorine atom at the 5th position but without the methoxyphenyl group.
6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid: A compound with herbicidal activity and structural similarities.
Uniqueness
5-Fluoro-6-(4-methoxyphenyl)picolinic acid is unique due to the presence of both the fluorine atom and the methoxyphenyl group, which may confer distinct chemical and biological properties compared to other picolinic acid derivatives .
属性
分子式 |
C13H10FNO3 |
|---|---|
分子量 |
247.22 g/mol |
IUPAC 名称 |
5-fluoro-6-(4-methoxyphenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10FNO3/c1-18-9-4-2-8(3-5-9)12-10(14)6-7-11(15-12)13(16)17/h2-7H,1H3,(H,16,17) |
InChI 键 |
RGCXQNCWBISWIK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=N2)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725823.png)
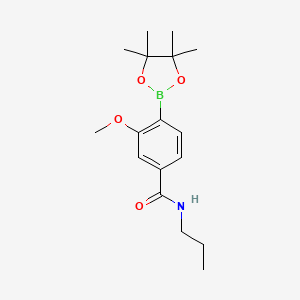

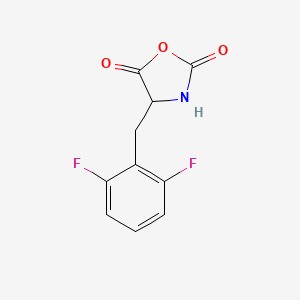
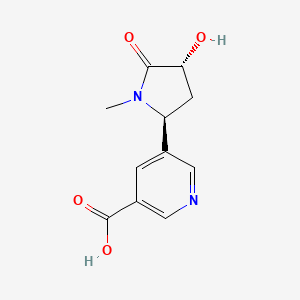
![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
![5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole](/img/structure/B13725863.png)
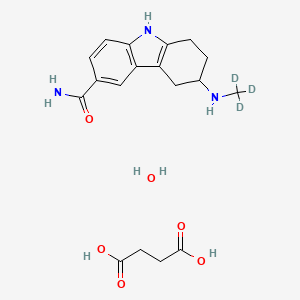
![2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetic acid](/img/structure/B13725882.png)

